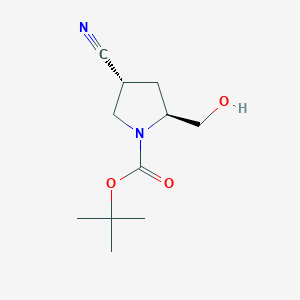

Tert-butyl (2s,4r)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Tert-butyl (2S,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1269755-22-7) is a chiral pyrrolidine derivative with a molecular formula of C₁₁H₁₈N₂O₃ and a molecular weight of 226.27 g/mol . The compound features a cyano group at the 4-position and a hydroxymethyl group at the 2-position, both critical for its reactivity and applications in pharmaceutical synthesis.

Properties

IUPAC Name |

tert-butyl (2S,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-8(5-12)4-9(13)7-14/h8-9,14H,4,6-7H2,1-3H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHTUPLABYFOKC-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Chemical Properties

Tert-butyl (2S,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1269755-22-7) is characterized by a pyrrolidine core featuring specific stereochemistry at the C-2 and C-4 positions. The stereogenic centers are critical for its biological activity and synthetic utility. The compound exhibits the following physicochemical properties:

The compound features a tert-butoxycarbonyl (BOC) protecting group on the nitrogen atom, a cyano group at the 4-position with R configuration, and a hydroxymethyl group at the 2-position with S configuration. These structural elements contribute to its specific reactivity profile and applications in stereoselective synthesis.

General Synthetic Approaches

The preparation of this compound typically follows one of several strategic pathways, each with advantages depending on available starting materials and desired scale of production.

Synthetic Route Overview

Three primary synthetic strategies have been developed for accessing this compound:

- Transformation of hydroxypyrrolidine derivatives through activation and subsequent cyanation

- Modification of carboxylic acid functionalized pyrrolidines via reduction and substitution reactions

- Stereoselective synthesis using chiral precursors and controlled reaction conditions

Each approach requires careful attention to reaction conditions to maintain stereochemical integrity, particularly at the C-2 and C-4 positions.

Detailed Synthesis Methods

Synthesis from Hydroxypyrrolidine Precursors

This method utilizes tert-butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate as the key intermediate. Based on synthetic procedures for related compounds, the following pathway can be implemented:

Preparation of the Activated Hydroxypyrrolidine Intermediate

Reagents:

- tert-butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Methanesulfonyl chloride or p-toluenesulfonyl chloride

- Triethylamine or pyridine

- Dichloromethane or tetrahydrofuran

Procedure:

- Dissolve tert-butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (10-15 mL/g) under nitrogen atmosphere.

- Cool the solution to 0°C using an ice bath.

- Add triethylamine (1.5-2.0 equivalents) dropwise.

- Add methanesulfonyl chloride (1.2 equivalents) or p-toluenesulfonyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 5°C.

- Allow the reaction mixture to warm to room temperature and stir for 3-6 hours until completion (monitored by thin-layer chromatography).

- Quench the reaction with saturated sodium bicarbonate solution (10 mL/g).

- Extract with dichloromethane (3 × 15 mL/g), wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

- The crude mesylate or tosylate can be used in the next step without further purification.

Cyanation Reaction

Reagents:

- Activated hydroxypyrrolidine intermediate (mesylate or tosylate)

- Sodium cyanide or potassium cyanide

- Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

Procedure:

- Dissolve the mesylate or tosylate intermediate (1 equivalent) in anhydrous DMSO or DMF (10 mL/g).

- Add sodium cyanide or potassium cyanide (1.5-2.0 equivalents) in portions.

- Heat the mixture at 60-80°C for 6-12 hours, carefully monitoring by TLC to avoid decomposition.

- Cool to room temperature and carefully quench with water (caution: potential hydrogen cyanide formation).

- Extract with ethyl acetate (3 × 15 mL/g), wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

- Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound.

Synthesis from Carboxylic Acid Derivatives

This approach starts with (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid derivatives and involves a multistep sequence:

Protection of the Pyrrolidine Nitrogen

Reagents:

- (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid

- Di-tert-butyl dicarbonate (Boc₂O)

- Sodium hydroxide or potassium carbonate

- Water/dioxane mixture

Procedure:

- Dissolve (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid (1 equivalent) in a 1:1 mixture of water and dioxane (10 mL/g).

- Add sodium hydroxide (1.1 equivalents) or potassium carbonate (1.1 equivalents).

- Cool to 0°C and add di-tert-butyl dicarbonate (1.1 equivalents) in portions.

- Allow the mixture to warm to room temperature and stir for 12-24 hours.

- Acidify with citric acid or dilute hydrochloric acid to pH 2-3.

- Extract with ethyl acetate (3 × 15 mL/g), dry over sodium sulfate, and concentrate to obtain (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.

Reduction of Carboxylic Acid to Hydroxymethyl Group

Reagents:

- (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

- Borane-tetrahydrofuran complex or lithium borohydride

- Tetrahydrofuran (THF)

Procedure:

- Dissolve the Boc-protected acid (1 equivalent) in anhydrous THF (15 mL/g) under nitrogen atmosphere.

- Cool to -15°C using an ice/salt bath.

- Add borane-tetrahydrofuran complex (2.0 equivalents) or lithium borohydride (2.0 equivalents) dropwise with careful temperature control.

- Allow to warm to 0°C and stir for 3-6 hours, monitoring by TLC.

- Carefully quench with methanol (cautiously add 5 mL/g) at 0°C.

- Concentrate under reduced pressure and purify by column chromatography to obtain tert-butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate.

Conversion to Cyano Derivative

Follow the procedure outlined in sections 3.1.1 and 3.1.2 to convert the hydroxyl group to a cyano group.

Alternative Method Using Flow Microreactor Systems

Advanced synthetic techniques employ flow microreactor systems to enhance efficiency and stereoselectivity. This method provides better control over reaction parameters and is particularly suitable for larger-scale production.

Key advantages include:

- Enhanced control over reaction temperature

- Improved mixing efficiency

- Reduced reaction times

- Higher reproducibility

- Safer handling of hazardous reagents (e.g., cyanide sources)

Reaction Optimization Strategies

Critical Parameters for Successful Synthesis

Successful preparation of this compound requires careful control of several parameters:

Maintaining Stereochemical Integrity

Preserving the stereochemistry at C-2 and C-4 positions is crucial. Research indicates that epimerization risks can be mitigated through:

- Careful temperature control during nucleophilic substitution reactions

- Using aprotic polar solvents for cyanation reactions

- Optimizing reaction times to minimize exposure to harsh conditions

- Employing carefully selected bases to prevent racemization

- Monitoring reaction progress to prevent over-processing

Purification and Analysis

Purification Methods

The target compound requires careful purification to achieve high purity standards. Recommended techniques include:

Column Chromatography:

- Stationary phase: Silica gel

- Mobile phase: Gradient elution with hexane/ethyl acetate mixtures

- Typical ratio: Starting with 90:10 hexane/ethyl acetate and gradually increasing polarity to 60:40

Crystallization (for solid derivatives):

Analytical Characterization

Comprehensive characterization ensures identity, purity, and stereochemical integrity:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR (400 MHz, CDCl₃) expected signals:

- tert-butyl group: singlet at δ 1.45-1.50 ppm (9H)

- Pyrrolidine ring protons: complex multiplets at δ 1.80-3.80 ppm

- Hydroxymethyl CH₂: multiplet at δ 3.60-3.80 ppm

- Hydroxyl proton: broad singlet at δ 2.80-3.20 ppm (exchangeable)

- H-4 bearing cyano group: multiplet at δ 3.00-3.20 ppm

- ¹³C NMR (100 MHz, CDCl₃) expected signals:

Infrared Spectroscopy:

- Cyano stretch: 2200-2250 cm⁻¹

- Carbamate C=O stretch: 1690-1710 cm⁻¹

- O-H stretch: 3300-3500 cm⁻¹

- C-O stretch: 1050-1200 cm⁻¹

Mass Spectrometry:

- Molecular ion peak: m/z 226.27 [M+H]⁺

- Fragment ions: m/z 170 (loss of tert-butyl), m/z 126 (loss of Boc)

Stereochemical Analysis

Chiral HPLC Analysis:

- Column: Chiralpak AD-H or Chiralcel OD-H

- Mobile phase: Hexane/isopropanol (90:10 to 80:20)

- Flow rate: 0.8-1.0 mL/min

- Detection: UV at 210-220 nm

Optical Rotation:

Applications in Synthetic Chemistry

This compound serves as a versatile building block in various applications:

Pharmaceutical Intermediates

The compound functions as a key intermediate in the synthesis of:

- Enzyme inhibitors, particularly for sphingosine kinase (SphK) targets

- Dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes treatment

- Novel kinase inhibitors for oncology applications

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2s,4r)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The cyano group can be reduced to form an amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the cyano group would yield an amine.

Scientific Research Applications

a. Antimicrobial Activity

Tert-butyl (2S,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate has been studied for its potential antimicrobial properties. Research indicates that derivatives of pyrrolidine compounds exhibit activity against various bacterial strains, including multi-drug-resistant Mycobacterium tuberculosis .

b. Drug Development

The compound serves as a building block in the synthesis of pharmaceuticals. Its functional groups allow for modifications that enhance bioactivity and selectivity toward biological targets. For example, it can be used to create prodrugs or targeted delivery systems in cancer therapy .

a. Synthesis of Complex Molecules

This compound is utilized in the synthesis of complex organic molecules due to its ability to undergo various chemical transformations. It can serve as a precursor in the synthesis of amino acids and other nitrogen-containing compounds .

b. Catalysis

This compound can act as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically enriched compounds. Its stereochemistry is beneficial for reactions requiring chirality, which is crucial in the development of pharmaceuticals .

Case Studies

Mechanism of Action

The mechanism of action of Tert-butyl (2s,4r)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Hydroxy vs. Cyano Substituents

- (2S,4R)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 61478-26-0): Replaces the cyano group with a hydroxyl, reducing electron-withdrawing effects. Molecular weight: 217.26 g/mol (C₁₀H₁₉NO₄) . Increased polarity due to the hydroxyl group, enhancing solubility in polar solvents compared to the cyano analog.

Fluoro Substituents

- (2S,4R)-tert-Butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1138324-48-7): Fluorine at the 4-position introduces electronegativity, improving metabolic stability in drug candidates . Lower molecular weight (217.25 g/mol) but similar steric bulk to the cyano derivative.

Benzyloxycarbonylamino Substituents

- (2S,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1194057-63-0): Incorporates a benzyl-protected amino group, increasing steric hindrance and altering reactivity in peptide coupling reactions . Higher molecular weight (350.41 g/mol) due to the benzyl moiety.

Stereochemical Variations

Physicochemical Properties

Key Research Findings

Stereochemistry Matters : The (2S,4R) configuration in the target compound optimizes binding to enzymatic pockets, as shown in CDK12 inhibitor studies .

Cyano Group Advantages: Enhances electrophilicity for click chemistry applications, unlike hydroxyl or fluoro groups .

Synthetic Challenges : Cyanation steps often require toxic reagents (e.g., KCN), complicating large-scale production .

Biological Activity

Tert-butyl (2S,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate, commonly referred to as compound 1, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its cyano and hydroxymethyl functional groups, which contribute to its pharmacological profile.

- IUPAC Name : this compound

- CAS Number : 1269755-22-7

- Molecular Formula : C11H18N2O3

- Molecular Weight : 226.28 g/mol

- Purity : 95% .

The biological activity of compound 1 is primarily attributed to its ability to interact with various biological targets. The presence of the cyano group is particularly significant as it has been associated with enhanced reactivity and potential for binding to biological macromolecules.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit potent antioxidant properties. The cyano group may facilitate electron transfer processes that neutralize free radicals, thereby protecting cells from oxidative stress .

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that compound 1 may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation. For instance, compounds with related structures have been shown to inhibit tumor growth in vitro and in vivo .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective potential of pyrrolidine derivatives. Compound 1 may help in mitigating neurodegenerative processes through modulation of signaling pathways involved in neuronal survival .

Study on Cytotoxicity

In a comparative study examining the cytotoxic effects of various pyrrolidine derivatives, compound 1 demonstrated IC50 values comparable to established chemotherapeutic agents. This suggests its potential as a lead compound for further development in cancer therapy .

Neuroprotective Study

A recent investigation into the neuroprotective effects of related compounds highlighted the ability of these derivatives to reduce neuronal death in models of oxidative stress. Compound 1 was noted for its favorable profile in enhancing neuronal survival rates .

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1269755-22-7 |

| Molecular Formula | C11H18N2O3 |

| Molecular Weight | 226.28 g/mol |

| Purity | 95% |

| Biological Activities | Antioxidant, Cytotoxic, Neuroprotective |

Q & A

Q. Advanced Research Focus

- X-ray Crystallography : Resolves absolute configuration unambiguously. SHELX programs are widely used for refinement, though newer software may improve accuracy for polar groups like cyano .

- Chiral HPLC : Employ columns like Chiralpak IA with hexane/isopropanol gradients to separate enantiomers. Retention times can be compared to standards .

- NOE Spectroscopy : Detect spatial proximity between hydroxymethyl protons and adjacent substituents to confirm the (2S,4R) configuration .

Q. Advanced Research Focus

- Cyano Group :

- Reduce to amine (H₂/Pd-C or LiAlH₄) for peptidomimetic applications .

- Convert to tetrazole via [3+2] cycloaddition for bioisosteric replacement of carboxylic acids .

- Hydroxymethyl Group :

- Oxidize to aldehyde (TEMPO/NaClO) for Schiff base formation .

- Esterify (e.g., with succinic anhydride) to improve solubility or enable prodrug strategies .

Q. Example Modification Pathway

Reduce cyano to amine: LiAlH₄, THF, 0°C → RT, 2h (yield: 80%) .

Acylate hydroxymethyl: AcCl, pyridine, 12h (yield: 75%) .

What are the common challenges in purifying this compound, and how can they be addressed?

Q. Basic Research Focus

- High Polarity : The hydroxymethyl and cyano groups increase polarity, reducing solubility in non-polar solvents. Use reverse-phase HPLC with acetonitrile/water gradients .

- Byproduct Formation : Side reactions during Boc deprotection (e.g., tert-butyl cation formation) require careful pH control. Acidic workup (pH = 2–4) minimizes degradation .

- Chromatography Optimization : For column chromatography, use silica gel with EtOAc/hexanes (3:7) and 1% acetic acid to improve separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.